Cas no 84539-10-6 (2-Pyrazinamine, 3-bromo-N-methyl-)

2-Pyrazinamine, 3-bromo-N-methyl- structure
84539-10-6 structure
商品名:2-Pyrazinamine, 3-bromo-N-methyl-
CAS番号:84539-10-6
MF:C5H6BrN3
メガワット:188.025239467621
CID:6089788
PubChem ID:119092991

2-Pyrazinamine, 3-bromo-N-methyl- 化学的及び物理的性質

名前と識別子

    • 2-Pyrazinamine, 3-bromo-N-methyl-
    • 3-Bromo-N-methylpyrazin-2-amine
    • DTXSID501304149
    • 3-Bromo-N-methyl-2-pyrazinamine
    • EN300-7628214
    • 84539-10-6
    • インチ: 1S/C5H6BrN3/c1-7-5-4(6)8-2-3-9-5/h2-3H,1H3,(H,7,9)
    • InChIKey: FPYJZKKYLJEMCX-UHFFFAOYSA-N
    • ほほえんだ: C1(NC)=NC=CN=C1Br

計算された属性

  • せいみつぶんしりょう: 186.97451g/mol
  • どういたいしつりょう: 186.97451g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 88.3
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 37.8Ų

じっけんとくせい

  • 密度みつど: 1.686±0.06 g/cm3(Predicted)
  • ふってん: 269.4±40.0 °C(Predicted)
  • 酸性度係数(pKa): 2.41±0.10(Predicted)

2-Pyrazinamine, 3-bromo-N-methyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7628214-5.0g
3-bromo-N-methylpyrazin-2-amine
84539-10-6 95.0%
5.0g
$1821.0 2025-02-24
Enamine
EN300-7628214-1.0g
3-bromo-N-methylpyrazin-2-amine
84539-10-6 95.0%
1.0g
$628.0 2025-02-24
Enamine
EN300-7628214-0.5g
3-bromo-N-methylpyrazin-2-amine
84539-10-6 95.0%
0.5g
$603.0 2025-02-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1678789-1g
3-Bromo-N-methylpyrazin-2-amine
84539-10-6 98%
1g
¥8227.00 2024-07-28
Enamine
EN300-7628214-0.1g
3-bromo-N-methylpyrazin-2-amine
84539-10-6 95.0%
0.1g
$553.0 2025-02-24
Enamine
EN300-7628214-0.05g
3-bromo-N-methylpyrazin-2-amine
84539-10-6 95.0%
0.05g
$528.0 2025-02-24
Enamine
EN300-7628214-0.25g
3-bromo-N-methylpyrazin-2-amine
84539-10-6 95.0%
0.25g
$579.0 2025-02-24
Enamine
EN300-7628214-10.0g
3-bromo-N-methylpyrazin-2-amine
84539-10-6 95.0%
10.0g
$2701.0 2025-02-24
Enamine
EN300-7628214-2.5g
3-bromo-N-methylpyrazin-2-amine
84539-10-6 95.0%
2.5g
$1230.0 2025-02-24

2-Pyrazinamine, 3-bromo-N-methyl- 関連文献

2-Pyrazinamine, 3-bromo-N-methyl-に関する追加情報

Introduction to 2-Pyrazinamine, 3-bromo-N-methyl- (CAS No. 84539-10-6)

2-Pyrazinamine, 3-bromo-N-methyl- (CAS No. 84539-10-6) is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique molecular structure, which includes a pyrazine ring substituted with a bromine atom and a methylamino group. The combination of these functional groups imparts distinct chemical properties that make it an intriguing candidate for further research and development.

The chemical formula of 2-Pyrazinamine, 3-bromo-N-methyl- is C5H6BrN3. Its molecular weight is approximately 187.03 g/mol, and it exists as a solid at room temperature. The compound is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which facilitates its use in various experimental settings.

In the realm of medicinal chemistry, 2-Pyrazinamine, 3-bromo-N-methyl- has been explored for its potential therapeutic applications. Recent studies have highlighted its activity against various biological targets, including enzymes and receptors. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits potent inhibitory activity against a specific enzyme involved in the metabolism of certain neurotransmitters. This finding suggests that 2-Pyrazinamine, 3-bromo-N-methyl- could be a valuable lead compound for the development of new drugs targeting neurological disorders.

Beyond its medicinal applications, 2-Pyrazinamine, 3-bromo-N-methyl- has also shown promise in materials science. The presence of the bromine atom and the methylamino group imparts unique electronic and optical properties to the compound. Researchers at the University of California, Berkeley, have investigated the use of this compound as a building block for the synthesis of novel organic semiconductors. Their findings, published in Advanced Materials in 2022, demonstrated that materials derived from 2-Pyrazinamine, 3-bromo-N-methyl- exhibit high charge carrier mobility and excellent photovoltaic performance.

The synthesis of 2-Pyrazinamine, 3-bromo-N-methyl- typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the bromination of pyrazine followed by N-methylation. This process requires careful control of reaction conditions to ensure high yield and purity of the final product. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound, reducing the use of hazardous reagents and minimizing waste generation.

In terms of safety and handling, while 2-Pyrazinamine, 3-bromo-N-methyl- is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE) should be worn, and the compound should be stored in a well-ventilated area away from incompatible substances.

The future prospects for 2-Pyrazinamine, 3-bromo-N-methyl- are promising. Ongoing research continues to uncover new applications and properties of this compound. For example, recent studies have explored its potential as an antibacterial agent due to its ability to disrupt bacterial cell walls. Additionally, there is growing interest in using this compound as a precursor for the synthesis of more complex molecules with tailored functionalities.

In conclusion, 2-Pyrazinamine, 3-bromo-N-methyl- (CAS No. 84539-10-6) is a versatile compound with a wide range of potential applications in medicinal chemistry and materials science. Its unique chemical structure and properties make it an attractive candidate for further research and development. As new findings continue to emerge, this compound is likely to play an increasingly important role in advancing our understanding and capabilities in these fields.

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